

Application Notes: Studying 4-hydroxy-2-oxoglutarate aldolase (HOGA) Activity

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Compound of Interest

Compound Name:

DL-4-Hydroxy-2-ketoglutarate
lithium

Cat. No.:

B15561403

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Introduction

4-hydroxy-2-oxoglutarate aldolase (HOGA) is a key mitochondrial enzyme in the metabolic pathway of hydroxyproline degradation.[1][2][3] It catalyzes the cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate.[1][2][3] The loss of HOGA function is associated with primary hyperoxaluria type 3 (PH3), a rare genetic disorder characterized by the overproduction of oxalate, leading to the formation of kidney stones.[1][2] Therefore, the study of HOGA activity is crucial for understanding the pathophysiology of PH3 and for the development of potential therapeutic interventions. While the natural substrate for HOGA is 4-hydroxy-2-oxoglutarate (HOG), synthetic substrates may also be utilized for inhibitor screening and kinetic analysis. This document provides detailed protocols for a continuous spectrophotometric assay to determine HOGA activity.

Principle of the Assay

The activity of HOGA can be determined by measuring the rate of pyruvate formation. A common and convenient method is a coupled-enzyme assay using lactate dehydrogenase (LDH). In this system, the pyruvate produced by HOGA is immediately used by LDH to oxidize NADH to NAD+. The rate of HOGA activity is therefore directly proportional to the decrease in absorbance at 340 nm due to the consumption of NADH.[1][2]

Quantitative Data Summary



The following table summarizes the kinetic parameters of human HOGA (hHOGA) for its substrate 4-hydroxy-2-oxoglutarate (HOG).

Parameter	Value	Conditions	Reference
KM for HOG	267 ± 19 μM	рН 8.5, 37°С	[2]
kcat	72.7 ± 0.01 s-1	рН 8.5, 37°С	[2]
kcat/KM	2.7 x 105 M-1s-1	pH 8.5, 37°C	[2]

Experimental Protocols Synthesis of 4-hydroxy-2-oxoglutarate (HOG)

The substrate for HOGA, 4-hydroxy-2-oxoglutarate, can be synthesized through a base-catalyzed aldol condensation of oxaloacetate and glyoxylate.[3]

Materials:

- Glyoxylate
- Oxaloacetate
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl)

Protocol:

- Prepare a 0.1 M KOH solution.
- Dissolve glyoxylate and oxaloacetate in a 1:1 molar ratio in the 0.1 M KOH solution.
- Adjust the pH of the solution to 12 with 10 M KOH and let it react overnight. The solution will turn light yellow.
- · Confirm the consumption of glyoxylate using a phenylhydrazine assay.



 Gradually lower the pH to approximately 5.5 with concentrated HCl to facilitate decarboxylation.

Continuous Spectrophotometric Assay for HOGA Activity

This protocol describes a lactate dehydrogenase (LDH)-coupled assay to measure HOGA activity.

Materials:

- Purified human HOGA (hHOGA) enzyme
- 4-hydroxy-2-oxoglutarate (HOG) substrate
- NADH
- Lactate dehydrogenase (LDH) from rabbit muscle
- TRIS buffer
- Spectrophotometer capable of reading absorbance at 340 nm
- 96-well microplate or cuvettes

Protocol:

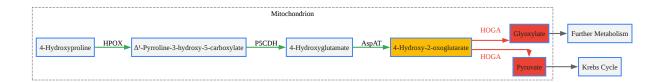
- Preparation of Reagents:
 - Assay Buffer: 100 mM TRIS, pH 8.5.
 - NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.
 - HOG Stock Solution: Prepare a 10 mM stock solution of HOG in the assay buffer.
 - LDH Stock Solution: Prepare a stock solution of LDH at a concentration of 200 units/mL.
- Assay Procedure:



- The final reaction volume for this assay is 200 μL.
- In a microplate well or cuvette, prepare the following reaction mixture:
 - 158 μL Assay Buffer (100 mM TRIS, pH 8.5)
 - 4 μL of 10 mM NADH (final concentration: 200 μM)
 - 2 μL of 200 U/mL LDH (final concentration: 2 units/mL)
 - 16 μL of purified hHOGA enzyme (final concentration will vary depending on the purity and activity of the enzyme preparation, typically in the nM range)
- Initiate the reaction by adding 20 μL of 4 mM HOG (final concentration: 400 μM).
- Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for at least 5 minutes, taking readings every 15-30 seconds.
- Data Analysis:
 - Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the reaction curve.
 - Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of NADH concentration change. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.
 - The rate of HOGA activity is equal to the rate of NADH consumption.
 - Specific activity can be calculated by dividing the activity by the amount of HOGA enzyme used in the assay (e.g., in μmol/min/mg of enzyme).

Visualizations Hydroxyproline Catabolic Pathway



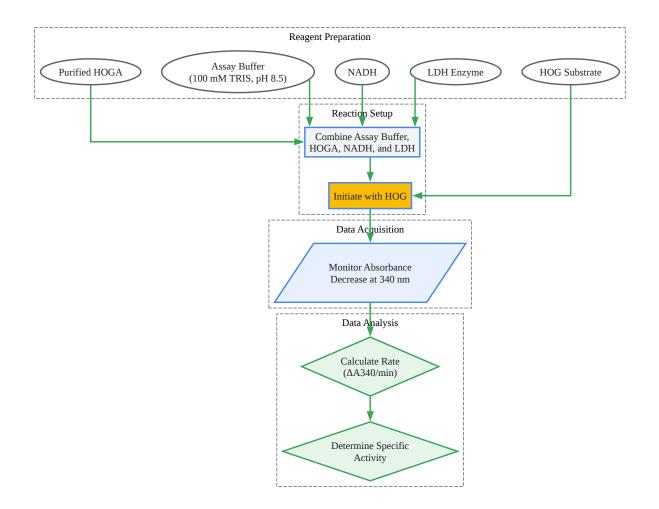


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Caption: The mitochondrial pathway of 4-hydroxyproline degradation.

HOGA Activity Assay Workflow



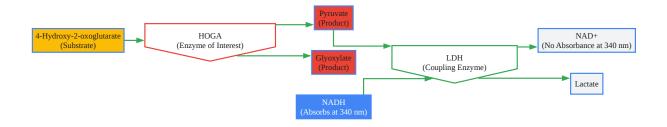


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Caption: Workflow for the continuous spectrophotometric HOGA activity assay.



Logical Relationship of the Coupled Assay



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Caption: Principle of the LDH-coupled HOGA activity assay.

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